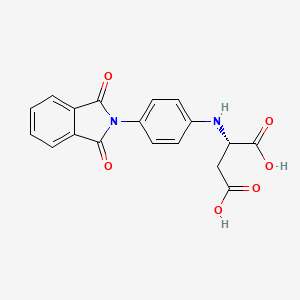
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a succinic acid backbone with an amino group attached to a phenyl ring, which is further connected to a 1,3-dioxoisoindolin moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between a succinic acid derivative and a 4-(1,3-dioxoisoindolin-2-yl)phenylamine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid: The enantiomer of the compound with a different spatial arrangement of atoms.
N-Phenylsuccinimide: A structurally related compound with similar functional groups.
Phthalimide derivatives: Compounds containing the 1,3-dioxoisoindolin moiety, used in various chemical applications.
Uniqueness
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid stands out due to its specific stereochemistry and the presence of both the succinic acid and 1,3-dioxoisoindolin moieties
Propriétés
Numéro CAS |
834894-52-9 |
|---|---|
Formule moléculaire |
C18H14N2O6 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
(2S)-2-[4-(1,3-dioxoisoindol-2-yl)anilino]butanedioic acid |
InChI |
InChI=1S/C18H14N2O6/c21-15(22)9-14(18(25)26)19-10-5-7-11(8-6-10)20-16(23)12-3-1-2-4-13(12)17(20)24/h1-8,14,19H,9H2,(H,21,22)(H,25,26)/t14-/m0/s1 |
Clé InChI |
GZMVVQWJSGTUSE-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)



